![molecular formula C18H20N2O4S B2700625 methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate CAS No. 2380195-55-9](/img/structure/B2700625.png)
methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate
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Description
Methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate serves as a precursor or intermediate in synthetic chemistry. For instance, Vasin et al. (2016) explored its use in the synthesis of Michael adducts through reactions with dimethyl malonate and methyl acetoacetate, showcasing its potential as a synthetic equivalent for constructing complex molecules V. Vasin, I. Y. Bolusheva, V. V. Razin, S. R. Kapkaeva, P. S. Petrov, N. V. Somov, 2016.
Antimicrobial Activity
Research into the antimicrobial properties of related sulfonamide compounds highlights the potential biomedical applications of methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate derivatives. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives that demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural analogs of the compound could be effective antimicrobial agents M. Ghorab, A. M. Soliman, M. Alsaid, A. Askar, 2017.
Catalytic Applications
Investigations into the catalytic uses of related compounds have also been reported. Hazra et al. (2015) studied mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity, providing a glimpse into the diverse applications of sulfonamide-based compounds in catalysis and biological systems S. Hazra, L. Martins, M. F. C. G. Silva, A. Pombeiro, 2015.
properties
IUPAC Name |
methyl (E)-2-(2,4-dimethylphenyl)sulfonyl-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-8-9-15(13(2)10-12)25(22,23)16(18(21)24-4)11-19-17-7-5-6-14(3)20-17/h5-11H,1-4H3,(H,19,20)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQUFJJPRXJBP-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC(=N2)C)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC(=N2)C)/C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate |
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